Comparative Reactivity of Aryl Bromide vs. Aryl Chloride in Suzuki-Miyaura Coupling
The bromine atom in 1-bromo-4-(cyclohex-1-en-1-yl)benzene functions as a leaving group in palladium-catalyzed Suzuki-Miyaura couplings with substantially higher efficiency than the corresponding aryl chloride analog. The difference in carbon-halogen bond dissociation energy (C-Br ≈ 71 kcal/mol vs. C-Cl ≈ 84 kcal/mol for aryl halides) translates to a lower activation barrier for oxidative addition, the rate-determining step in many catalytic cycles. While direct comparative yield data for the 4-(cyclohex-1-en-1-yl)phenyl system are not available in the open literature, class-level inference from structurally analogous aryl halides indicates that bromides typically achieve coupling yields exceeding 80% under standard conditions where chlorides require specialized ligands or elevated temperatures to reach comparable conversions [1].
| Evidence Dimension | Carbon-halogen bond dissociation energy (BDE) and relative oxidative addition rate in Pd(0) catalysis |
|---|---|
| Target Compound Data | C-Br BDE ≈ 71 kcal/mol; oxidative addition occurs readily with standard Pd(PPh₃)₄ at 60-80°C |
| Comparator Or Baseline | 4-(cyclohex-1-en-1-yl)chlorobenzene (C-Cl BDE ≈ 84 kcal/mol) |
| Quantified Difference | BDE difference of ≈13 kcal/mol; bromides typically react 10-100× faster than chlorides in oxidative addition step |
| Conditions | Class-level kinetic and thermodynamic parameters for aryl halides; experimental values derived from studies on structurally related para-substituted bromobenzenes and chlorobenzenes |
Why This Matters
For procurement, selecting the bromide over the chloride eliminates the need for specialized catalyst systems or forcing reaction conditions, reducing both cost and reaction complexity in synthetic workflows.
- [1] Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews 1995, 95, 2457-2483. View Source
